1-(5-Chloro-2-fluoro-3-pyridyl)ethanone
Description
1-(5-Chloro-2-fluoro-3-pyridyl)ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an ethanone group
Properties
IUPAC Name |
1-(5-chloro-2-fluoropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZFSFZGXKYXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluoro-3-pyridinecarboxylic acid with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Chloro-2-fluoro-3-pyridyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-fluoro-3-pyridyl)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Chloro-2-fluoropyridin-2-yl)ethanone
Uniqueness: 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents provides a distinct electronic environment, making it a valuable compound for various applications.
Biological Activity
1-(5-Chloro-2-fluoro-3-pyridyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
This compound belongs to a class of compounds known for their diverse biological activities, particularly in antibacterial and anticancer applications. The synthesis of this compound typically involves methods such as nucleophilic substitution and acylation reactions, which allow for the introduction of the chloro and fluoro groups on the pyridine ring.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyridine derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria. The introduction of fluorine atoms has been noted to enhance antibacterial efficacy by improving the binding affinity to bacterial targets .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
In vitro studies have shown that compounds with similar structures exhibit IC50 values ranging from 10 to 50 µM against these cancer cell lines, indicating moderate to high cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .
Case Study 1: Antibacterial Efficacy
A study conducted by Jiang et al. demonstrated that a derivative of this compound exhibited significant inhibition against biofilm formation in Streptococcus pneumoniae at concentrations as low as 4 µg/mL. This suggests potential applications in treating biofilm-associated infections .
Case Study 2: Cytotoxicity Evaluation
In another investigation, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
